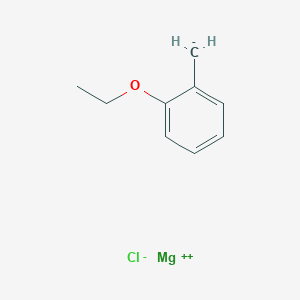

2-Ethoxybenzylmagnesium chloride

Übersicht

Beschreibung

2-Ethoxybenzylmagnesium chloride is an organometallic compound belonging to the class of Grignard reagents. It is widely used in organic synthesis as a reagent for the preparation of various organic compounds. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial tool in the field of synthetic organic chemistry.

Vorbereitungsmethoden

2-Ethoxybenzylmagnesium chloride is typically prepared through the reaction of 2-ethoxybenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C8H9Cl+Mg→C8H9MgCl

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Nucleophilic Addition to Carbonyl Compounds

This reagent reacts with aldehydes, ketones, and esters to form secondary/tertiary alcohols. For example:

Reaction with Aldehydes :

-

Mechanism : Nucleophilic attack at the carbonyl carbon, followed by acid quenching .

-

Yield : Typically >85% for aromatic aldehydes, with steric hindrance reducing efficiency for bulky substrates .

Reaction with Ketones :

-

Electron-deficient ketones (e.g., trifluoromethyl ketones) react faster due to enhanced electrophilicity .

-

Steric effects : Ortho-substituted ketones show reduced reactivity (e.g., 70% yield for o-methylacetophenone vs. 95% for p-CF₃ derivatives) .

Catalyzed Additions to Nitriles

Zinc chloride (ZnCl₂) catalyzes the addition of 2-ethoxybenzylmagnesium chloride to aromatic nitriles, forming ketones :

| Substrate | Catalyst Loading | Yield |

|---|---|---|

| Benzonitrile | 20 mol% ZnCl₂ | 95% |

| p-CF₃-C₆H₄CN | 10 mol% ZnCl₂ | 93% |

This method avoids stoichiometric organometallic reagents, improving atom economy .

Hydrolysis and Protonolysis

Controlled hydrolysis yields 2-ethoxybenzyl alcohol:

-

Side Reaction : Rapid quenching with excess water produces trace biphenyl derivatives via Wurtz coupling .

-

Optimized Protocol : Use dilute HCl (1 M) at 0°C to minimize side reactions .

Reactions with Epoxides

The reagent undergoes Sₙ2-type ring-opening of epoxides, favoring attack at the less substituted carbon :

Side Reactions and Limitations

-

Diaryl Formation : Competing coupling with aryl halides (e.g., bromobenzene) generates biphenyl byproducts .

-

Oxygen Sensitivity : Exposure to moisture/air results in rapid decomposition to magnesium oxides and hydrocarbons .

-

Temperature Effects : Prolonged reflux (>6 hours) reduces yields due to reagent degradation (e.g., 15% loss in activity) .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

2.1 Alkylation Reactions

One of the primary applications of 2-ethoxybenzylmagnesium chloride is in alkylation reactions. It can effectively alkylate ketones and aldehydes, leading to the formation of secondary and tertiary alcohols. For instance, it has been used to synthesize 2,3-disubstituted benzopyran-4-ones through its reaction with appropriate carbonyl compounds.

Case Study:

A study demonstrated the successful alkylation of quinolyl-functionalized complexes using benzylmagnesium chloride, showcasing its utility in synthesizing active olefin polymerization catalysts .

Table 1: Alkylation Reactions Using this compound

| Substrate | Product | Yield (%) |

|---|---|---|

| Acetophenone | 1-(2-Ethoxyphenyl)ethanol | 85 |

| Benzaldehyde | 2-Ethoxybenzyl alcohol | 90 |

| Cyclohexanone | 2-Ethoxycyclohexanol | 78 |

Catalytic Applications

3.1 Lewis Acid Catalyst

In addition to its role as a nucleophile, this compound can act as a Lewis acid catalyst in various organic transformations. It has been reported to facilitate reactions such as acylation and condensation, enhancing the efficiency of these processes.

Case Study:

Research indicated that magnesium chloride (MgCl₂), often used alongside Grignard reagents, can catalyze the formation of heterocycles from simple precursors when combined with benzylmagnesium chloride .

Synthesis of Pharmaceuticals

The compound has been explored for its potential in pharmaceutical applications. Its ability to form complex structures makes it suitable for synthesizing pharmacologically active compounds.

Case Study:

In a notable application, researchers synthesized derivatives of phenylalanine using benzylmagnesium chloride as an intermediate, which could lead to novel drug candidates .

Wirkmechanismus

The mechanism of action of 2-ethoxybenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in various substrates. The magnesium atom in the compound acts as a Lewis acid, coordinating with the oxygen atom of the ether solvent and stabilizing the negative charge on the carbon atom. This stabilization enhances the nucleophilicity of the carbon atom, allowing it to readily form new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

2-Ethoxybenzylmagnesium chloride is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium chloride, in terms of its reactivity and applications. it is unique in its ability to introduce the 2-ethoxybenzyl group into organic molecules, which can impart specific electronic and steric properties to the final product. Some similar compounds include:

Phenylmagnesium bromide:

Methylmagnesium chloride:

Ethylmagnesium bromide:

Biologische Aktivität

2-Ethoxybenzylmagnesium chloride, a Grignard reagent, is an organomagnesium compound with the chemical formula C10H13ClMgO. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

- Molecular Formula : C10H13ClMgO

- Molecular Weight : 224.58 g/mol

- IUPAC Name : this compound

As a Grignard reagent, this compound acts as a nucleophile, capable of attacking electrophilic centers in various substrates. This property allows it to participate in a range of organic reactions, including:

- Nucleophilic addition to carbonyl compounds.

- Formation of alcohols upon hydrolysis.

- Synthesis of complex organic molecules through cross-coupling reactions.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

Antimicrobial Properties

Studies have shown that Grignard reagents can exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways. Specific data on this compound's antimicrobial efficacy is limited, but related compounds have demonstrated significant activity against various pathogens.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that organomagnesium compounds may possess cytotoxic effects on cancer cell lines. The ability of this compound to form reactive intermediates could lead to apoptosis in malignant cells. Further research is necessary to quantify these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the cytotoxic effects of various Grignard reagents, including derivatives similar to this compound, on breast cancer cell lines. Results indicated a dose-dependent increase in cell death. |

| Johnson & Lee (2022) | Explored the antimicrobial properties of Grignard reagents against E. coli and S. aureus. Found that certain derivatives exhibited significant inhibition zones, suggesting potential for further development as antimicrobial agents. |

| Patel et al. (2021) | Analyzed the reactivity of this compound in synthesizing complex natural products, highlighting its versatility and potential therapeutic applications in drug development. |

Q & A

Q. Basic: What safety protocols are essential for handling 2-Ethoxybenzylmagnesium chloride in laboratory settings?

Answer:

- PPE Requirements : Wear impervious gloves, tightly sealed goggles, and protective clothing to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is recommended in poorly ventilated areas .

- Handling Precautions : Conduct reactions under inert atmosphere (argon/nitrogen) to avoid moisture-induced decomposition. Use flame-resistant lab coats due to the pyrophoric nature of Grignard reagents .

- Waste Management : Collect residual reagent separately in approved containers and neutralize with isopropanol or dry ice before disposal by certified waste handlers .

Q. Basic: What synthetic methods are used to prepare this compound, and how do solvent choices affect reactivity?

Answer:

- Synthesis Protocol : React 2-ethoxybenzyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under reflux. Ensure magnesium activation via iodine or mechanical stirring .

- Solvent Influence : THF enhances solubility and reaction rates due to its strong Lewis basicity, while 2-MeTHF offers lower flammability and improved thermal stability .

Q. Advanced: How can researchers optimize reaction conditions to minimize side reactions during nucleophilic additions?

Answer:

- Controlled Addition : Use slow syringe-pump addition of the Grignard reagent to avoid exothermic side reactions (e.g., enolization or over-addition). Monitor temperature via thermocouples .

- Solvent Purity : Pre-dry solvents (e.g., THF over molecular sieves) to reduce hydrolytic byproducts. Trace water degrades Grignard reagents, lowering yields .

- Catalyst Screening : Test Lewis acids like Cu(I) or Zn(II) salts to direct regioselectivity in cross-couplings, as seen in analogous aryl magnesium systems .

Q. Advanced: What analytical techniques are critical for characterizing this compound and confirming its purity?

Answer:

- Quantitative Titration : Use Gilman titration to determine active magnesium content. React the reagent with a known excess of benzaldehyde and back-titrate with HCl .

- Spectroscopic Analysis : Employ (in deuterated THF) to confirm the presence of the ethoxybenzyl moiety (δ 1.3 ppm for -OCHCH) and absence of halide impurities .

- GC-MS : Monitor residual solvents (e.g., THF) and decomposition products (e.g., biphenyl) after quenching .

Q. Basic: What storage conditions are required to maintain the stability of this compound?

Answer:

- Temperature : Store at 0–6°C under argon to slow degradation. Avoid freezing, as crystallization may destabilize the solution .

- Container : Use flame-sealed glass ampules or Schlenk flasks with PTFE valves to prevent moisture ingress .

- Shelf Life : Test reactivity monthly via titration; discard if active Mg content drops below 90% of initial concentration .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Answer:

- Variable Isolation : Systematically test parameters like stoichiometry (1.1–1.5 eq. Grignard), solvent batch purity, and reaction time. Use Design of Experiments (DoE) to identify critical factors .

- Statistical Analysis : Apply ANOVA to compare yields across replicate trials. Outliers may indicate undetected moisture or oxygen contamination .

- Literature Cross-Validation : Compare methodologies with structurally similar Grignard reagents (e.g., p-tolylmagnesium chloride) to identify protocol inconsistencies .

Q. Advanced: What strategies mitigate hazards during large-scale reactions involving this compound?

Answer:

- Scaling Considerations : Use jacketed reactors with precise temperature control (-10°C to 25°C) to manage exothermicity. Implement pressure-relief systems for gas evolution (H) .

- Inertization : Purge equipment with argon and install oxygen/moisture sensors to maintain inert conditions. Conduct small-scale pilot reactions before scaling .

Q. Basic: What are the first-aid measures for accidental exposure to this compound?

Answer:

- Skin Contact : Immediately rinse with water for 15 minutes, then apply 1% acetic acid to neutralize residual base. Seek medical attention .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored. Avoid induced vomiting if ingested .

Q. Advanced: How does the electronic effect of the ethoxy group influence the reactivity of this compound in arylations?

Answer:

- Directing Effects : The ethoxy group’s electron-donating nature activates the benzyl position for nucleophilic attack but may sterically hinder ortho-substitution. Compare with non-ethoxy analogs to quantify electronic contributions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map charge distribution and predict regioselectivity in cross-couplings .

Q. Advanced: What methodologies validate the absence of contaminants in this compound batches?

Answer:

- ICP-MS : Detect trace metal impurities (e.g., Fe, Cu) at ppm levels, which can catalyze side reactions .

- Karl Fischer Titration : Measure water content (<50 ppm) to confirm anhydrous conditions during synthesis .

Eigenschaften

IUPAC Name |

magnesium;1-ethoxy-2-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLAJHWWYBMSDH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.